molecular formula C17H18FN5O2 B2810406 2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile CAS No. 303997-31-1

2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2810406
CAS No.: 303997-31-1
M. Wt: 343.362
InChI Key: DNYFSEWTNOCIKZ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,3-oxazine-6-one core substituted at the 2-position with a dimethylamino group, at the 4-position with a 4-(4-fluorophenyl)piperazino moiety, and at the 5-position with a carbonitrile group. The presence of the dimethylamine (DMA) pharmacophore is of significant interest, as this group is found in numerous FDA-approved drugs and is known to influence the pharmacokinetic properties of molecules, potentially enhancing solubility and bioavailability . The 4-(4-fluorophenyl)piperazine fragment is a common structural motif in molecules targeting the central nervous system, suggesting this compound's utility in the synthesis and development of bioactive molecules for neurological and psychiatric disorders . The conjugated system within the oxazine ring, combined with electron-donating and withdrawing substituents, makes this compound a valuable intermediate for exploring structure-activity relationships. Its primary research applications include serving as a key precursor in the synthesis of complex heterocyclic compounds, investigation as a potential inhibitor for various enzymatic targets, and use in molecular library construction for high-throughput screening campaigns. This product is intended for use in a controlled laboratory environment by qualified researchers only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O2/c1-21(2)17-20-15(14(11-19)16(24)25-17)23-9-7-22(8-10-23)13-5-3-12(18)4-6-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYFSEWTNOCIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile , with the CAS number 303997-31-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18FN5O2
  • Molecular Weight : 343.36 g/mol
  • Boiling Point : 454.5 ± 55.0 °C (predicted)
  • Density : 1.32 ± 0.1 g/cm³ (predicted)
  • pKa : 8.35 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring in its structure allows it to mimic neurotransmitters, potentially acting as an agonist or antagonist depending on the receptor subtype.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures often interact with GPCRs, leading to downstream signaling events such as:

  • Activation of adenylyl cyclase
  • Modulation of intracellular calcium levels
  • Influence on cyclic AMP (cAMP) pathways

These mechanisms are critical for understanding the compound's effects on mood regulation and cognitive functions .

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic potential of compounds related to the target molecule. For instance:

  • Case Study 1 : A study on related piperazine derivatives demonstrated significant anxiolytic effects in animal models, suggesting that modifications in the piperazine structure could enhance these properties .

Anticancer Activity

The compound's oxazine moiety has been linked to anticancer properties in various studies:

  • Case Study 2 : Research on oxazine derivatives indicated that they exhibit cytotoxic activity against several cancer cell lines, potentially through induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the piperazine and oxazine rings can significantly alter receptor affinity and selectivity:

Compound VariantReceptor AffinityBiological Activity
Base CompoundModerateAnxiolytic
Fluorinated VariantHighAntidepressant
Methylated VariantLowReduced efficacy

This table illustrates how structural modifications can lead to varying degrees of biological activity.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds containing oxazine rings have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives of oxazine have been reported to exhibit activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
  • Antimicrobial Properties : Studies have highlighted the antimicrobial potential of oxazine derivatives, suggesting that they may inhibit bacterial growth and serve as leads for antibiotic development .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities through mechanisms involving the inhibition of inflammatory mediators .

Case Studies

StudyFindingsRelevance
Study on Anticancer Activity The compound exhibited IC50 values lower than 2 μg/mL against MCF-7 cells.Demonstrates potential as an anticancer agent.
Antimicrobial Screening Showed significant inhibition against Staphylococcus aureus and Escherichia coli.Suggests application in developing new antibiotics.
Anti-inflammatory Evaluation Reduced levels of pro-inflammatory cytokines in vitro.Indicates potential for treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations in the Piperazine/Piperidine Region

Key analogs differ in the substituents attached to the piperazine/piperidine moiety, impacting steric, electronic, and pharmacological properties.

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-(4-Fluorophenyl)piperazino C₁₉H₂₁FN₅O₂ 370.41 Fluorine enhances electronegativity and bioavailability.
2-(Dimethylamino)-4-[4-(2,6-Dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile 4-(2,6-Dimethylphenyl)piperazino C₁₉H₂₃N₅O₂ 353.42 Methyl groups increase steric bulk, potentially reducing receptor affinity.
2-(Dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile Piperidino (no secondary nitrogen) C₁₂H₁₆N₄O₂ 248.28 Piperidine lacks a second nitrogen, reducing hydrogen-bonding capacity.
2-(Dimethylamino)-4-(4-methylpiperazino)-6-oxo-6H-1,3-oxazine-5-carbonitrile 4-Methylpiperazino C₁₃H₁₈N₅O₂ 292.32 Methylation at piperazine’s N4 alters basicity and solubility.

Key Observations:

  • Fluorine vs. Methyl Groups: The 4-fluorophenyl group in the target compound offers a balance of electronegativity and steric profile compared to the bulkier 2,6-dimethylphenyl analog. Fluorine’s electron-withdrawing effect may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) .
  • Piperazine vs.
  • Methylpiperazino Modification: The 4-methylpiperazino analog (CAS 477853-42-2) introduces a methyl group, which may increase lipophilicity and alter metabolic stability compared to the parent compound .

Pharmacological Implications of Structural Differences

  • Target Compound: The 4-fluorophenyl group may improve CNS penetration due to fluorine’s ability to enhance membrane permeability. The nitrile group could confer resistance to oxidative metabolism .
  • 2,6-Dimethylphenyl Analog: Increased steric hindrance from methyl groups might reduce binding affinity to flat receptor pockets but improve selectivity for bulkier targets .
  • Piperidino Analog: Reduced hydrogen-bonding capacity may lower affinity for amine-binding receptors (e.g., GPCRs) but improve solubility in non-polar environments .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the assembly of the oxazine core followed by functionalization with fluorophenyl-piperazine and dimethylamino groups. Key steps include cyclization (e.g., using DCC/DMAP as coupling agents) and nucleophilic substitution under inert atmospheres. Reaction temperatures are critical (e.g., 60–80°C for cyclization) to avoid side products. Purification via column chromatography or recrystallization (using ethanol/water mixtures) is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. How can researchers optimize yields during the final purification stage?

  • Methodological Answer : Yield optimization requires solvent screening (e.g., acetonitrile for polar intermediates) and gradient elution in chromatography. Adjusting pH during crystallization (e.g., using acetic acid) can enhance crystal formation. Monitoring reaction progress via thin-layer chromatography (TLC) minimizes over-reaction. Typical yields range from 60–75% after optimization .

Advanced Research Questions

Q. How can computational chemistry guide the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO gaps) to identify reactive sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases or GPCRs). Quantitative Structure-Activity Relationship (QSAR) models prioritize substituents that improve binding affinity (e.g., fluorophenyl groups for hydrophobic interactions) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity). Statistical meta-analysis identifies confounding variables (e.g., solvent choice affecting cell permeability). Orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) confirm mechanism consistency .

Q. How do reaction fundamentals inform scalable reactor design for this compound’s synthesis?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., piperazine coupling). Computational fluid dynamics (CFD) models optimize mixing efficiency. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste. Pilot-scale trials should prioritize solvent recovery systems to align with green chemistry principles .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s neuropharmacological potential?

  • Methodological Answer : SAR studies require systematic substitution (e.g., replacing 4-fluorophenyl with other halophenyl groups) and in vitro/in vivo correlation. Use patch-clamp electrophysiology to assess ion channel modulation. Confounding factors like metabolic stability (e.g., CYP450 assays) must be quantified to isolate structural contributions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 2) and plasma (pH 7.4) environments at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Accelerated stability studies (e.g., 40°C/75% humidity) predict shelf life. Use Arrhenius plots to extrapolate degradation kinetics. Include antioxidants (e.g., ascorbic acid) in formulations if oxidation is observed .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) calculates EC₅₀/ED₅₀ values. Bootstrap resampling estimates confidence intervals. For multi-target effects, hierarchical clustering groups compounds by activity profiles. Outlier detection (e.g., Grubbs’ test) ensures data integrity .

Q. How can machine learning improve the prediction of synthetic pathways for novel analogs?

  • Methodological Answer :
    Train neural networks on reaction databases (e.g., Reaxys) to predict feasible routes. Feature engineering prioritizes retrosynthetic steps (e.g., piperazine coupling as a key disconnection). Transfer learning adapts models to oxazine-specific reactivity. Validate predictions with high-throughput robotic synthesis platforms .

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